Acide tricarballylique

Vue d'ensemble

Description

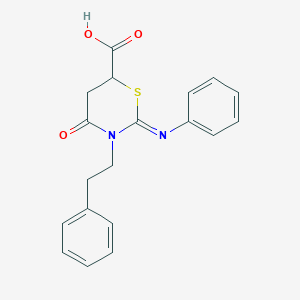

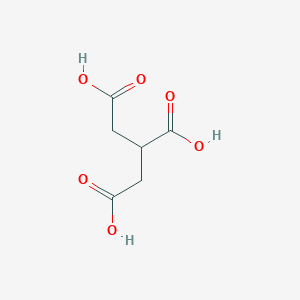

L'acide tricarballylique, également connu sous le nom d'acide propane-1,2,3-tricarboxylique, est un acide tricarboxylique de formule moléculaire C₆H₈O₆ et de masse molaire 176,12 g/mol . Il est également appelé acide β-carboxyglutarique et acide carballylique . Ce composé se distingue par son rôle d'inhibiteur de l'enzyme aconitase, qui interfère avec le cycle de Krebs .

Applications De Recherche Scientifique

L'acide tricarballylique a une large gamme d'applications en recherche scientifique :

5. Mécanisme d'Action

L'this compound exerce ses effets principalement en inhibant l'enzyme aconitase . L'aconitase catalyse normalement l'interconversion de l'acide citrique en acide isocitrique via l'acide aconitique intermédiaire . L'this compound se lie à l'aconitase, empêchant cette conversion et perturbant ainsi le cycle de Krebs . Cette inhibition est due à la similarité structurelle de l'this compound avec l'acide citrique, à l'exception de l'absence d'un groupe hydroxyle .

Mécanisme D'action

Target of Action

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, primarily targets the enzyme aconitate hydratase, mitochondrial . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle .

Mode of Action

Tricarballylic acid acts as an inhibitor of the enzyme aconitate hydratase . Aconitate hydratase normally catalyses the interconversion of citric acid into isocitric acid via the intermediate aconitic acid . Tricarballylic acid is well suited to bind to aconitase as it only lacks the hydroxyl group in comparison to citric acid.

Biochemical Pathways

The primary biochemical pathway affected by tricarballylic acid is the tricarboxylic acid (TCA) cycle . By inhibiting aconitate hydratase, tricarballylic acid interferes with the TCA cycle, which is a crucial component of cellular respiration . This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The inhibition of aconitate hydratase by tricarballylic acid results in a disruption of the TCA cycle . This can lead to a decrease in the production of ATP, potentially affecting various cellular processes that rely on this energy source .

Action Environment

The action of tricarballylic acid can be influenced by various environmental factors. For instance, in certain environments with a significant presence of plant-derived tricarboxylic acids, bacteria have been found to metabolize tricarballylic acid . Additionally, ingestion of tricarballylic acid by grazing livestock can cause a serious metabolic disorder called grass tetany . This highlights the importance of the environment in influencing the action, efficacy, and stability of tricarballylic acid.

Analyse Biochimique

Biochemical Properties

Tricarballylic acid is a competitive inhibitor of the enzyme aconitate hydratase (aconitase; EC 4.2.1.3) with a Ki value of 0.52 mM . This interaction with aconitase disrupts the Krebs cycle, a crucial biochemical pathway for energy production .

Cellular Effects

In cellular context, tricarballylic acid can influence various types of cells and cellular processes. For instance, it has been found to interfere with the energy balance in cells by downregulating glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid breakdown .

Molecular Mechanism

The molecular mechanism of tricarballylic acid involves its binding to aconitase, an enzyme crucial for the Krebs cycle . This binding inhibits the enzyme’s activity, thereby disrupting the cycle . The absence of a hydroxyl group in tricarballylic acid compared to citric acid prevents the enzyme from completing its reaction .

Temporal Effects in Laboratory Settings

It is known that tricarballylic acid can be produced by certain strains of bacteria quickly, which may cause numerous vitamin and mineral deficiencies .

Dosage Effects in Animal Models

It is known that ingestion of tricarballylic acid by grazing livestock can cause a serious metabolic disorder called grass tetany .

Metabolic Pathways

Tricarballylic acid is involved in the Krebs cycle, a key metabolic pathway for energy production . It inhibits aconitase, an enzyme in this pathway, thereby disrupting the cycle .

Transport and Distribution

In Acinetobacter baylyi ADP1, a soil bacterium, TcuC appears to transport tricarballylic acid .

Subcellular Localization

Tricarballylic acid is present in the mitochondrial matrix, where the Krebs cycle occurs . Its effects on the cycle suggest that it may be localized in this subcellular compartment .

Méthodes De Préparation

L'acide tricarballylique peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique un processus en deux étapes à partir de l'acide fumarique . La première étape implique l'addition d'eau à l'acide fumarique pour former l'acide malique, suivie de l'oxydation de l'acide malique pour produire l'this compound . Les méthodes de production industrielles impliquent généralement la cristallisation de l'acide à partir de l'éther diéthylique .

Analyse Des Réactions Chimiques

L'acide tricarballylique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour produire divers acides carboxyliques.

Réduction : Les réactions de réduction peuvent le convertir en composés organiques plus simples.

Substitution : Il peut subir des réactions de substitution où un ou plusieurs de ses groupes carboxyles sont remplacés par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions comprennent des acides carboxyliques et des alcools plus simples .

Comparaison Avec Des Composés Similaires

L'acide tricarballylique est similaire à d'autres acides tricarboxyliques tels que l'acide citrique et l'acide isocitrique . sa capacité unique à inhiber l'aconitase le distingue de ces composés . D'autres composés similaires comprennent :

Acide Citrique : Un intermédiaire clé dans le cycle de Krebs, mais il n'inhibe pas l'aconitase.

Acide Isocitrique : Un autre intermédiaire dans le cycle de Krebs, également non inhibiteur de l'aconitase.

Acide Aconitique : Un intermédiaire formé lors de la conversion de l'acide citrique en acide isocitrique.

Propriétés

IUPAC Name |

propane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTIIICEAUMSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059186 | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | Tricarballylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.32E+05 mg/L @ 18C (exp) | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-14-9 | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricarballylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricarballylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricarballylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANE TRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA5QH2J020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 °C | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)

![2-[3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B186430.png)

![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)

![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)

![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)